molecular formula C22H22ClNO7 B12739845 1(3H)-Isobenzofuranone, 3-((5R)-9-chloro-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-6,7-dimethoxy-, (3S)- CAS No. 887497-12-3

1(3H)-Isobenzofuranone, 3-((5R)-9-chloro-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-6,7-dimethoxy-, (3S)-

Cat. No.: B12739845
CAS No.: 887497-12-3
M. Wt: 447.9 g/mol
InChI Key: WUWCRDPPBSLSLD-SJORKVTESA-N
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Description

“1(3H)-Isobenzofuranone, 3-((5R)-9-chloro-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)-6,7-dimethoxy-, (3S)-” is a complex organic compound that features multiple functional groups, including isobenzofuranone, chloro, methoxy, and dioxolo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simpler organic molecules that undergo a series of transformations, including cyclization, chlorination, methoxylation, and other functional group modifications. Each step requires specific reagents and conditions, such as catalysts, solvents, temperature control, and purification techniques.

Industrial Production Methods

Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers, coatings, or electronic components. Its unique properties could contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1(3H)-Isobenzofuranone derivatives: Compounds with similar core structures but different functional groups.

    Isoquinoline derivatives: Compounds with similar isoquinoline moieties.

    Methoxy-substituted compounds: Compounds with methoxy groups at different positions.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. Its structural complexity and potential for diverse chemical reactivity make it a valuable compound for research and development.

Properties

CAS No.

887497-12-3

Molecular Formula

C22H22ClNO7

Molecular Weight

447.9 g/mol

IUPAC Name

(3S)-3-[(5R)-9-chloro-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H22ClNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1

InChI Key

WUWCRDPPBSLSLD-SJORKVTESA-N

Isomeric SMILES

CN1CCC2=C([C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Cl)OCO5)OC

Canonical SMILES

CN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Cl)OCO5)OC

Origin of Product

United States

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